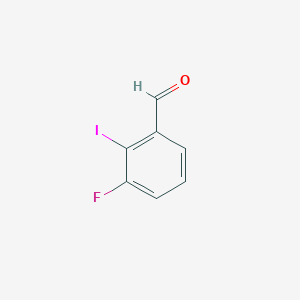

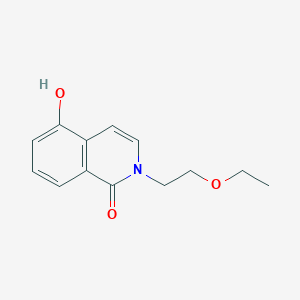

2-fluoro-N-(piperidin-4-yl)-N-(2,2,2-trifluoroethyl)benzamide

Overview

Description

2-Fluoro-N-(piperidin-4-yl)-N-(2,2,2-trifluoroethyl)benzamide (F-PBE) is a novel fluorinated benzamide compound that has recently been studied for its potential applications in the scientific research field. F-PBE has a wide range of applications, from drug development to tissue engineering. It has been used in the synthesis of various organic compounds, and its mechanism of action has been studied in detail. In addition, its biochemical and physiological effects have been explored, and its advantages and limitations for lab experiments have been identified.

Scientific Research Applications

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution reactions play a critical role in the synthesis of various chemical compounds, including those with piperidine groups. These reactions are fundamental in creating building blocks for pharmaceuticals and agrochemicals. A study by Pietra and Vitali (1972) delves into the reaction mechanisms, offering insights into the synthesis of compounds with similar structures to "2-fluoro-N-(piperidin-4-yl)-N-(2,2,2-trifluoroethyl)benzamide" (Pietra & Vitali, 1972).

Fluoroalkylation in Aqueous Media

The development of environmentally friendly fluoroalkylation methods, including trifluoroethylation, in aqueous media, is crucial for incorporating fluorinated groups into target molecules. This process is essential for the synthesis of fluorinated pharmaceuticals and agrochemicals due to the unique properties conferred by fluorine atoms. Hai‐Xia Song et al. (2018) review the progress in this field, highlighting the significance of water as a solvent or reactant in these reactions (Song et al., 2018).

Drug Design and Neurological Applications

Compounds similar to "2-fluoro-N-(piperidin-4-yl)-N-(2,2,2-trifluoroethyl)benzamide" have been explored in the context of neurological disorders. For instance, Sikazwe et al. (2009) investigated arylcycloalkylamines, highlighting their role in the development of antipsychotic agents. This study underscores the importance of structural elements like arylalkyl substituents in enhancing the potency and selectivity of compounds for D2-like receptors (Sikazwe et al., 2009).

Amyloid Imaging in Alzheimer's Disease

The synthesis and evaluation of ligands for imaging amyloid deposits in Alzheimer's disease have also been a significant area of application. Nordberg (2007) reviewed the progress in developing amyloid imaging ligands, such as [18F]FDDNP and 11C-PIB, highlighting their potential in early detection and the evaluation of new therapies for Alzheimer's disease (Nordberg, 2007).

Environmental Applications

Furthermore, the review by Liu and Mejia Avendaño (2013) on the microbial degradation of polyfluoroalkyl chemicals emphasizes the environmental implications of fluorochemicals. This study discusses the biodegradation pathways and the potential for reducing the environmental impact of these persistent substances (Liu & Mejia Avendaño, 2013).

properties

IUPAC Name |

2-fluoro-N-piperidin-4-yl-N-(2,2,2-trifluoroethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16F4N2O/c15-12-4-2-1-3-11(12)13(21)20(9-14(16,17)18)10-5-7-19-8-6-10/h1-4,10,19H,5-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSJACNKFYZXKHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1N(CC(F)(F)F)C(=O)C2=CC=CC=C2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16F4N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-fluoro-N-(piperidin-4-yl)-N-(2,2,2-trifluoroethyl)benzamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2-{[3-(2-Furyl)prop-2-enoyl]amino}-1,3-thiazol-4-yl)acetic acid](/img/structure/B1438854.png)

![[5-(1-Benzofuran-2-yl)isoxazol-3-yl]methanol](/img/structure/B1438856.png)

![1-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-amine](/img/structure/B1438857.png)

![1-(2-aminoethyl)-5-(3-fluorobenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1438861.png)

![1-(2-aminoethyl)-N-(2-methoxyethyl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1438864.png)

![1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazine-7-thiol](/img/structure/B1438865.png)

![2-(3-amino-4H-thieno[3,4-c]pyrazol-2(6H)-yl)-N-propylacetamide](/img/structure/B1438867.png)

![(3-Aminofuro[3,2-b]pyridin-2-yl)(2-methoxyphenyl)methanone](/img/structure/B1438869.png)

![6,8-dimethyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one](/img/structure/B1438871.png)